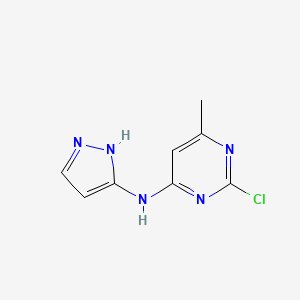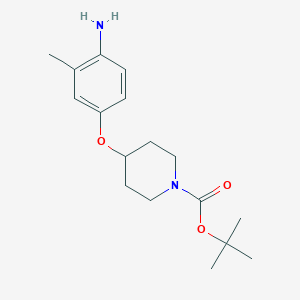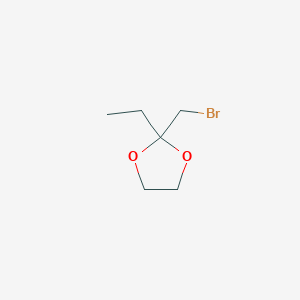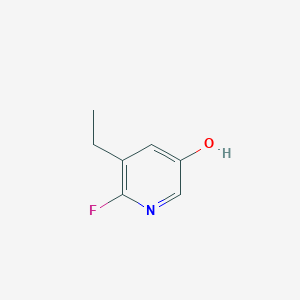
3-Pyridinol, 5-ethyl-6-fluoro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
3-Pyridinol, 5-ethyl-6-fluoro- is a fluorinated pyridine derivative Pyridine derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinol, 5-ethyl-6-fluoro- typically involves the fluorination of a pyridine precursor. One common method is the diazotization of 2-amino-3-hydroxypyridine followed by fluorination using hydrofluoric acid or other fluorinating agents . Another approach involves the use of fluorinated building blocks in a multi-step synthesis, where the ethyl group is introduced via alkylation reactions .
Industrial Production Methods
Industrial production of fluorinated pyridines often employs continuous flow reactors to ensure precise control over reaction conditions and to enhance safety when handling hazardous reagents like hydrofluoric acid . The use of catalysts such as Raney nickel or palladium on carbon can improve yields and selectivity in these processes .
化学反応の分析
Types of Reactions
3-Pyridinol, 5-ethyl-6-fluoro- can undergo various chemical reactions, including:
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Ammonia, thiols, organometallic reagents
Major Products Formed
Oxidation: 3-Ethyl-2-fluoro-5-pyridone
Reduction: 3-Ethyl-5-hydroxypyridine
Substitution: 3-Ethyl-2-amino-5-hydroxypyridine, 3-Ethyl-2-thio-5-hydroxypyridine
科学的研究の応用
3-Pyridinol, 5-ethyl-6-fluoro- has several applications in scientific research:
作用機序
The mechanism of action of 3-Pyridinol, 5-ethyl-6-fluoro- in biological systems is primarily influenced by the presence of the fluorine atom, which can enhance binding affinity to target proteins and enzymes. The hydroxyl group can form hydrogen bonds with active site residues, while the ethyl group can contribute to hydrophobic interactions . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 2-Fluoro-3-hydroxypyridine
- 3-Ethyl-4-fluoropyridine
- 2-Fluoro-5-hydroxypyridine
Uniqueness
3-Pyridinol, 5-ethyl-6-fluoro- is unique due to the specific positioning of the ethyl, fluoro, and hydroxyl groups on the pyridine ring. This unique arrangement can result in distinct chemical reactivity and biological activity compared to other fluorinated pyridines .
特性
分子式 |
C7H8FNO |
|---|---|
分子量 |
141.14 g/mol |
IUPAC名 |
5-ethyl-6-fluoropyridin-3-ol |
InChI |
InChI=1S/C7H8FNO/c1-2-5-3-6(10)4-9-7(5)8/h3-4,10H,2H2,1H3 |
InChIキー |
AFCDGMDDDZLUGT-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(N=CC(=C1)O)F |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![ethyl-5-[(2-oxocyclohexyl)oxy]-1H-pyrazole-3-carboxylate](/img/structure/B8364178.png)
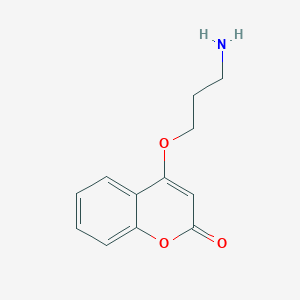
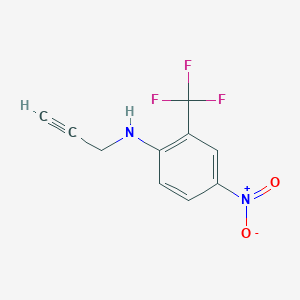
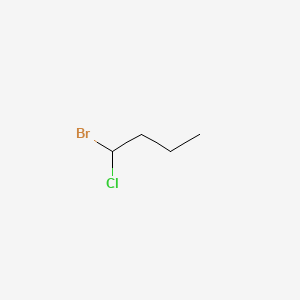
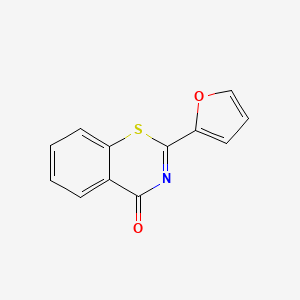
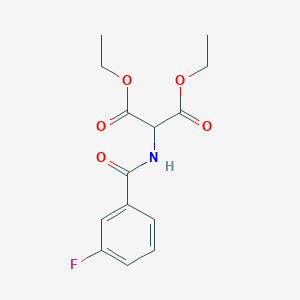
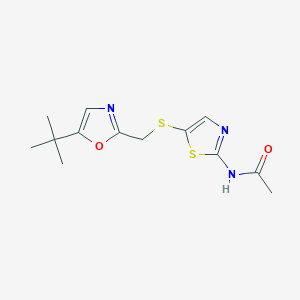
![3-(Isopropylthio)benzo[b]thiophene-2-carboxamide](/img/structure/B8364212.png)
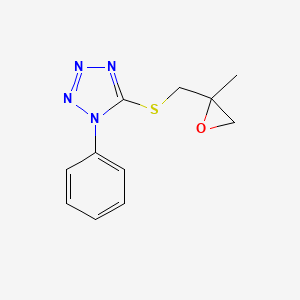
![4-(Chloromethyl)-1,2-bis{[2-(methyloxy)ethyl]oxy}benzene](/img/structure/B8364228.png)
![4-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)benzoic acid](/img/structure/B8364231.png)
